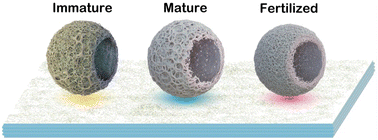Self-assembly of glycoprotein nanostructured filaments for modulating extracellular networks at long range†
Nanoscale Pub Date: 2023-10-11 DOI: 10.1039/D3NR02644B
Abstract
The intriguing capability of branched glycoprotein filaments to change their hierarchical organization, mediated by external biophysical stimuli, continues to expand understanding of self-assembling strategies that can dynamically rearrange networks at long range. Previous research has explored the corresponding biological, physiological and genetic mechanisms, focusing on protein assemblies within a limited range of nanometric units. Using direct microscopy bio-imaging, we have determined the morpho-structural changes of self-assembled filament networks of the zona pellucida, revealing controlled levels of structured organizations to join distinct evolved stages of the oocyte (Immature, Mature, and Fertilized). This natural soft network reorganizes its corresponding hierarchical network to generate symmetric, asymmetric, and ultimately a state with the lowest asymmetry of the outer surface roughness, and internal pores reversibly changed from elliptical to circular configurations at the corresponding stages. These elusive morpho-structural changes are regulated by the nanostructured polymorphisms of the branched filaments by self-extension/-contraction/-bending processes, modulated by determinate theoretical angles among repetitive filament units. Controlling the nanoscale self-assembling properties by delivering a minimum number of activation bio-signals may be triggered by these specific nanostructured polymorphic organizations. Finally, this research aims to guide this soft biomaterial into a desired state to protect oocytes, eggs, and embryos during development, to favour/prevent the fertilization/polyspermy processes and eventually to impact interactions with bacteria/virus at multiscale levels.


Recommended Literature
- [1] Ultrafast channel I and channel II charge generation processes at a nonfullerene donor–acceptor PTB7:PDI interface is crucial for its excellent photovoltaic performance†
- [2] Novel α-functionally substituted amino acids: diphenylphosphinoglycines†‡
- [3] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [4] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [5] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [6] Insertion reactions of hydridonitrosyltetrakis(trimethylphosphine) tungsten(0)
- [7] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [8] Solution-phase synthesis and thermal conductivity of nanostructured CdSe, In2Se3, and composites thereof†
- [9] Label-free offline versus online activity methods for nucleoside diphosphate kinase b using high performance liquid chromatography
- [10] Thiourea assisted hydrothermal synthesis of ZnS/CdS/Ag2S nanocatalysts for photocatalytic degradation of Congo red under direct sunlight illumination

Journal Name:Nanoscale
Research Products
-
CAS no.: 121343-59-7
-
CAS no.: 108561-00-8
-
CAS no.: 16679-94-0









